1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the chromenopyrrole-dione family. Its structure comprises a fused chromene-pyrrole core substituted with a 4-methylphenyl group at position 1 and a 5-methylpyridin-2-yl group at position 2. This compound is part of a broader library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .
Properties
Molecular Formula |
C24H18N2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18N2O3/c1-14-7-10-16(11-8-14)21-20-22(27)17-5-3-4-6-18(17)29-23(20)24(28)26(21)19-12-9-15(2)13-25-19/h3-13,21H,1-2H3 |
InChI Key |
MLLRBRIOUJSQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the chromeno[2,3-c]pyrrole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-methylphenyl and 5-methylpyridin-2-yl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of chromenopyrrole-diones arises from variations in substituents at positions 1 (aryl) and 2 (alkyl/heteroaryl). Below is a detailed comparison of 1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with key analogs:
Table 1: Comparative Analysis of Chromenopyrrole-Dione Derivatives
Key Comparative Insights
Structural Influence on Bioactivity :
- The target compound ’s 5-methylpyridin-2-yl group may enhance binding to kinase or receptor targets compared to simpler aryl/alkyl substituents (e.g., benzyl in 4{1–1-16}) . However, it lacks the thiadiazole moiety of AV-C, which is critical for TRIF pathway activation and antiviral efficacy .
- AV-C ’s 2-fluorophenyl and thiadiazole groups confer unique electrostatic properties, enabling dose-dependent interferon response induction (e.g., 10 µM AV-C induces ~6-fold ISRE-LUC activation) .
Synthetic Feasibility :
- The target compound’s methyl substituents are compatible with the one-pot multicomponent protocol (43–86% yields for similar analogs) . In contrast, bulkier groups (e.g., 4-methoxyphenethyl in ) may require extended reaction times or higher temperatures .
Chloro-substituted derivatives (e.g., 7-chloro in ) exhibit higher metabolic stability due to reduced oxidative susceptibility .
Downstream Applications :
- Unlike AV-C, which is directly bioactive, the target compound is likely a precursor for further functionalization (e.g., hydrazine-mediated conversion to pyrazolones) .
Biological Activity
1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates chromeno and pyrrole moieties. Its molecular formula is , with a molecular weight of approximately 363.39 g/mol. The presence of methyl groups on the phenyl and pyridine rings contributes to its lipophilicity, which may influence its biological activity.
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit antioxidant properties . These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that derivatives of this class showed considerable antioxidant activity, which is crucial for preventing cellular damage related to various diseases .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. For instance, related pyrrole derivatives were evaluated for their efficacy against various bacterial strains. In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus , suggesting a strong antibacterial potential .
Antiviral Activity
Notably, derivatives similar to 1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been identified as inhibitors of viral proteases, including the main protease (Mpro) of SARS-CoV-2. This inhibition is critical for viral replication and presents a potential therapeutic avenue for antiviral drug development .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antioxidant Mechanism : The antioxidant activity is likely due to the ability of the chromeno and pyrrole structures to donate electrons or hydrogen atoms to free radicals.
- Enzyme Inhibition : The interaction with viral proteases suggests a mechanism where the compound binds to the active site of the enzyme, inhibiting its function and thus preventing viral replication.
Case Study 1: Antioxidant Efficacy
A study conducted on various chromeno[2,3-c]pyrrole derivatives revealed that compounds with specific substituents demonstrated enhanced antioxidant activity compared to others without such modifications. The study utilized DPPH radical scavenging assays to quantify antioxidant capacity.
| Compound | IC50 Value (µM) |
|---|---|
| Compound A | 15 |
| Compound B | 30 |
| 1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | 25 |
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens, the compound was tested alongside standard antibiotics:
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 2 |
| Escherichia coli | 12.5 | 2 |
These results indicate that the compound has a comparable antimicrobial profile to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
